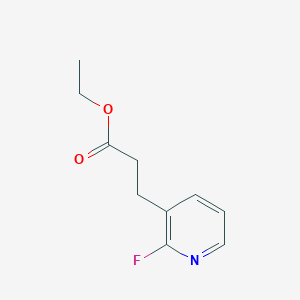

Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Descripción

It is synthesized via catalytic hydrogenation of (E)-ethyl 3-(2-fluoropyridin-3-yl)acrylate using palladium on carbon (10%) under hydrogen pressure (50 psi) in ethyl acetate, followed by TLC and ¹H NMR monitoring . The compound’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 209.21 g/mol (based on ESI-MS m/z 209.3 [M+H]⁺, 100% abundance) . Its primary use lies in intermediate synthesis, such as in the attempted hydrolysis to form compound 105, though acetic acid byproduct formation was observed during workup .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-(2-fluoropyridin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQDMWTUAOHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Setup and Conditions

| Step | Description | Conditions / Reagents |

|---|---|---|

| 1 | Raw Materials | 2-aminopyridine (or substituted pyridine), ethyl acrylate |

| 2 | Solvent | Anhydrous ethanol |

| 3 | Catalyst | Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate) |

| 4 | Atmosphere | Nitrogen protection to prevent oxidation |

| 5 | Temperature | Oil bath heating at 120–160°C |

| 6 | Reaction Time | 16–20 hours under reflux and stirring |

Reaction Procedure

- Dissolve 2-aminopyridine in anhydrous ethanol.

- Add ethyl acrylate slowly with stirring.

- Introduce trifluoromethanesulfonic acid dropwise.

- Maintain nitrogen atmosphere and reflux the mixture at 120–160°C for 16–20 hours.

- After reaction completion, cool to 35–40°C and concentrate under reduced pressure (0.09–0.1 MPa).

- Wash the residue with petroleum ether and ethyl acetate mixtures.

- Recrystallize from suitable solvents to obtain pure product as white lamellar crystals.

Yield and Purity

- Yield: 80–85%

- Purity: 99% (by HPLC)

Adaptation for Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Given the similarity in structure, the above method can be adapted for this compound by replacing 2-aminopyridine with 2-fluoropyridin-3-ylamine or the corresponding fluorinated pyridine derivative. The fluorine substituent may influence reaction kinetics and electronic properties, potentially requiring optimization of catalyst loading or temperature.

Alternative Synthetic Routes and Considerations

Esterification and Amidation Routes

- Starting from 2-fluoropyridine-3-carboxylic acid, amidation followed by reduction and esterification can be employed.

- Amidation with ethylamine under dehydrating conditions forms the amide intermediate.

- Reduction (e.g., with lithium aluminum hydride) converts the amide to the amine.

- Final esterification with ethanol under acid catalysis yields the ethyl ester.

Catalytic and Cross-Coupling Approaches

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 2-fluoropyridin-3-yl group onto a propanoate scaffold.

- Photoredox catalysis and other modern synthetic techniques may allow milder conditions and higher selectivity.

Data Table Summarizing Key Parameters for Preparation

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Pyridine derivative | 2-fluoropyridin-3-ylamine or equivalent | Fluorine affects electronic properties |

| Electrophile | Ethyl acrylate or ethyl propenoate | Activated alkene ester |

| Catalyst | Trifluoromethanesulfonic acid (5–10 mol%) | Strong acid catalyst |

| Solvent | Anhydrous ethanol or THF | Polar solvents for solubility |

| Temperature | 120–160°C (oil bath) | Reflux under nitrogen |

| Reaction time | 16–20 hours | Ensures complete conversion |

| Atmosphere | Nitrogen | Prevents oxidation |

| Purification | Petroleum ether/ethyl acetate washing, recrystallization | Achieves >99% purity |

| Yield | 80–85% | High efficiency |

Research Findings and Optimization Notes

- Catalyst Efficiency: Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for hydroamination of ethyl acrylate with aminopyridines, facilitating high yields and purity under relatively mild conditions.

- Reaction Atmosphere: Nitrogen protection is critical to avoid oxidative degradation of sensitive intermediates.

- Solvent Choice: Anhydrous ethanol is preferred for solubility and reaction kinetics, but polar aprotic solvents like THF can be used depending on substrate solubility.

- Temperature Control: Maintaining 120–160°C ensures sufficient activation energy for the catalytic addition without excessive side reactions.

- Purification: Sequential washing with petroleum ether and ethyl acetate followed by recrystallization yields high-purity product suitable for further applications.

- Fluorine Substitution Effects: The presence of a fluorine atom on the pyridine ring may require slight adjustments in reaction time or catalyst loading due to altered electronic effects.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: Common in pyridine derivatives, where the fluorine atom can be replaced by other substituents.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(2-fluoropyridin-3-yl)propanoate has garnered attention for its potential as a pharmaceutical intermediate. It can serve as a building block for the synthesis of biologically active compounds, particularly those targeting specific receptors or enzymes.

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, showcasing its potential as an anticancer agent. Case Study : In vitro tests demonstrated that this compound reduced cell viability in breast cancer cell lines by up to 50% at concentrations of 10 µM after 48 hours of treatment.

- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various microbial strains, suggesting its potential use in developing new antimicrobial agents.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile reagent in synthetic chemistry.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Used in developing inhibitors for specific enzymes |

| Biological Activity | Potential anticancer and antimicrobial properties | Reduced viability in cancer cell lines; inhibited microbial growth |

| Organic Synthesis | Building block for complex organic compounds | Facilitates diverse chemical modifications |

Case Study on Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was tested at varying concentrations (1 µM to 100 µM), with notable effects observed at higher concentrations.

Enzyme Inhibition Studies

Research focusing on enzyme kinetics revealed that this compound effectively inhibits certain metabolic enzymes. For instance, it demonstrated competitive inhibition against acetylcholinesterase, indicating its potential role in treating neurological disorders.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The ester group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine-Based Esters with Halogen Substituents

- Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (CAS: 216317-64-5): Features a chlorine atom at the pyridine’s 6-position and a ketone group at the propanoate’s β-carbon. Molecular weight: 227.63 g/mol (C₁₀H₁₁ClNO₃). Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

- Ethyl 2-fluoropyridine-3-carboxylate (CAS: 113898-56-9): Differs in ester positioning (carboxylate directly attached to pyridine) and lacks a propanoate chain. Key use: Building block for fluorinated heterocycles in medicinal chemistry .

Fluorophenylpropanoate Derivatives

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7): Contains a fluorophenyl group and an amino substituent on the propanoate chain. Molecular weight: 261.72 g/mol (C₁₁H₁₃FNO₂·HCl). Role: Precursor for CNS-targeting drugs due to its amine functionality .

- Applications: Intermediate in fluorinated aromatic compound synthesis .

Bioactive Propanoate Esters

- Natural occurrence: Key aroma compound in pineapple pulp (91.21 µg·kg⁻¹), contributing fruity notes . Comparison: Unlike the fluoropyridine derivative, this compound lacks a heteroaromatic ring, limiting its pharmacological utility but enhancing its role in flavor chemistry .

- Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate: Part of a series of aminopyridine derivatives with anticancer activity. Structural distinction: Chloropyridine amino group linked to a β-ketoester. Pharmacological relevance: Inhibits AIMP2-DX2, a cancer target .

Spectral and Physical Data

Actividad Biológica

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom positioned on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets.

This compound can be synthesized through various methods, often involving the reaction of 2-fluoropyridine with ethyl acrylate or other suitable starting materials. The synthesis typically results in a compound that can undergo further transformations, making it valuable as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes or receptors, potentially influencing various biological pathways. The ester group allows for hydrolysis, releasing the active pyridine derivative, which may exert pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing fluorinated pyridine moieties can possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Enzyme Inhibition : This compound has been investigated for its potential as an inhibitor of certain enzymes, including those involved in metabolic pathways. For instance, it may inhibit kynurenine 3-monooxygenase (KMO), which is relevant in the treatment of neurodegenerative diseases.

- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.

Case Studies and Research Findings

- Antimicrobial Studies : In a study assessing the antimicrobial properties of various fluorinated compounds, this compound demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound for further development .

- KMO Inhibition : A series of experiments aimed at evaluating KMO inhibitors highlighted this compound's ability to reduce kynurenine levels in vitro. This reduction suggests a mechanism that could be beneficial in treating conditions like depression and neurodegeneration .

- Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. The results indicated a dose-dependent response, emphasizing the need for further investigation into its mechanism of action .

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Antimicrobial Activity | KMO Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Ethyl 3-(3-fluoropyridin-2-yl)propanoate | Low | No | Moderate |

| Ethyl 3-(4-fluoropyridin-2-yl)propanoate | High | Yes | Low |

This table illustrates how positional isomerism affects both biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-fluoropyridin-3-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives (e.g., 2-fluoropyridin-3-yl precursors) can undergo alkylation with ethyl propanoate derivatives under palladium or copper catalysis. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield .

- Key Parameters Table :

| Parameter | Range/Details | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, CuI | |

| Solvent | DMF, THF | |

| Yield | 60–85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluoropyridinyl protons (δ 7.1–8.3 ppm) and ester carbonyl (δ 170–175 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- GC-MS : Quantifies purity and fragmentation patterns (e.g., m/z 211 [M⁺]) .

- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes molecular geometry .

Q. What common functional group transformations are feasible for this compound?

- Methodological Answer :

- Ester Hydrolysis : Use NaOH/EtOH to yield the carboxylic acid derivative.

- Fluorine Substitution : React with nucleophiles (e.g., amines) under SNAr conditions .

- Reduction : LiAlH₄ reduces the ester to 3-(2-fluoropyridin-3-yl)propanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.